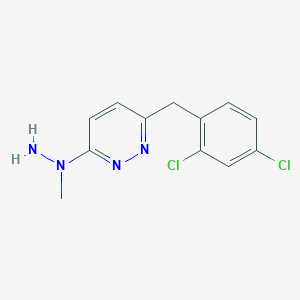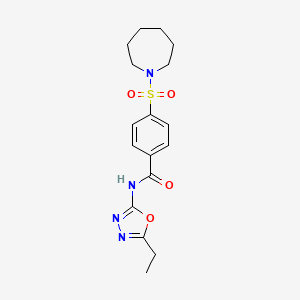![molecular formula C8H17ClN2O2 B2538403 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride CAS No. 2375249-15-1](/img/structure/B2538403.png)
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The hydroxyl group on the pyrrolidine ring allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their functions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those in the glycolysis and citric acid cycle . Additionally, it can bind to proteins involved in cell signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can influence the activity of kinases and phosphatases, which are critical regulators of cell signaling. This modulation can result in altered cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in the flux of metabolites through key pathways, such as glycolysis and the citric acid cycle.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxyl group on the pyrrolidine ring allows it to form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their functions . Additionally, the compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. This can result in changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. The specific temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent . At lower doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce toxic effects, including cellular stress and apoptosis. Studies in animal models have identified threshold doses at which the compound’s beneficial effects are maximized without inducing adverse effects. These studies are crucial for determining the therapeutic potential and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle . The compound interacts with key enzymes in these pathways, influencing their activity and the overall flux of metabolites. For example, it can inhibit or activate enzymes such as hexokinase and citrate synthase, leading to changes in the levels of metabolites and the overall metabolic flux. These interactions highlight the compound’s potential to modulate cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and overall activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The specific localization of the compound can determine its interactions with biomolecules and its overall impact on cellular function.
Preparation Methods
The synthesis of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with glycine ethyl ester as a raw material, which undergoes amino addition, protective group strategies, and ring closure to form the pyrrolidine ring
Chemical Reactions Analysis
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidine derivatives.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride can be compared with other pyrrolidine derivatives such as:
Pyrrolizines: These compounds have a fused pyrrolidine and benzene ring and exhibit different biological activities.
Pyrrolidine-2-one: This compound has a carbonyl group at the second position and is used in different medicinal applications.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups and are known for their distinct chemical reactivity.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique biological and chemical properties .
Properties
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(2)8(12)3-6-4-9-5-7(6)11;/h6-7,9,11H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHVHQKWNFIMGR-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CNCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@@H]1CNC[C@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
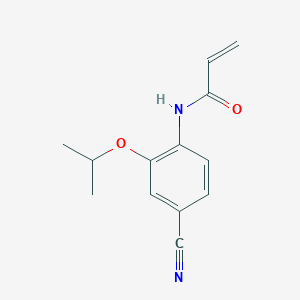
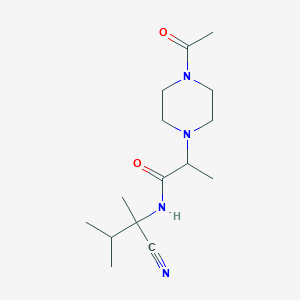
![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)
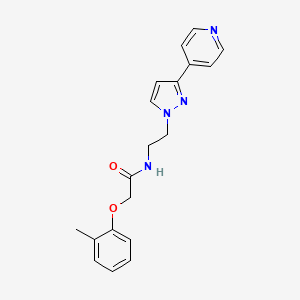
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2538328.png)
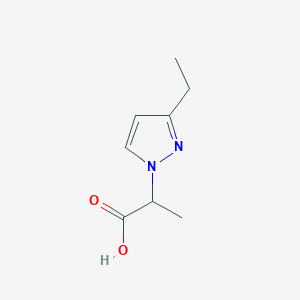
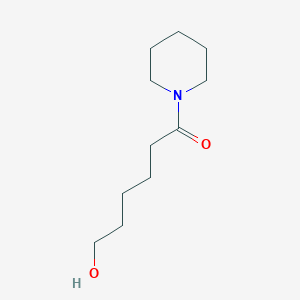
![N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE](/img/structure/B2538334.png)
![2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid](/img/structure/B2538335.png)
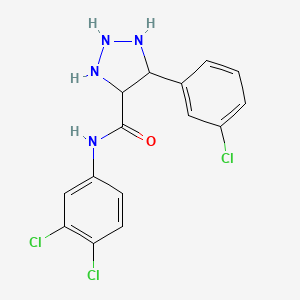
![1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2538337.png)
